5,6-Dimethylquinolin-8-amine
Overview
Description
5,6-Dimethylquinolin-8-amine is a heterocyclic organic compound belonging to the quinoline family. It is characterized by a yellow crystalline solid appearance with a molecular formula of C12H12N2 and a molecular weight of 184.24 g/mol. This compound has garnered significant attention due to its potential biological and industrial applications.
Mechanism of Action
Target of Action
5,6-Dimethylquinolin-8-amine, also known as DMQA, is a type of organic compound Quinolin-8-amines, which are structurally related to dmqa, are known to act as valuable directing groups and ligands for coordination chemistry . They are also used as agents for various diseases .
Mode of Action
Quinolin-8-amines, which are structurally related to dmqa, are synthesized using intramolecular main group metal lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology . This suggests that DMQA might interact with its targets through similar mechanisms.
Biochemical Pathways
It’s worth noting that quinolin-8-amines, which are structurally related to dmqa, are involved in the construction of aromatic nitrogen heterocycles . These heterocycles play crucial roles in various biochemical pathways.
Pharmacokinetics
The solubility of dmqa in common organic solvents suggests that it might have good bioavailability.
Result of Action
Given its structural relation to quinolin-8-amines, it might have similar effects, such as acting as a directing group in organic synthesis .
Action Environment
It’s worth noting that the synthesis of quinolin-8-amines, which are structurally related to dmqa, can be conducted under aerobic conditions . This suggests that oxygen levels might influence the action of DMQA.
Biochemical Analysis
Biochemical Properties
5,6-Dimethylquinolin-8-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a ligand for coordination chemistry and as an agent for various diseases . The nature of these interactions often involves binding to active sites of enzymes or forming complexes with proteins, thereby influencing their activity and function.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it can impact the expression of genes involved in cell growth and differentiation, thereby influencing overall cell behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions are critical for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, prolonged exposure to this compound may lead to changes in cell viability and function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function or providing therapeutic benefits . At higher doses, it may cause toxic or adverse effects, including cell damage or death. Understanding these dosage-dependent effects is crucial for developing safe and effective applications of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect metabolic flux and metabolite levels, thereby influencing overall cellular metabolism. Understanding these pathways is essential for elucidating the compound’s role in cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the nucleus or mitochondria, where it can exert its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or Golgi apparatus, where it can influence protein synthesis and processing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylquinolin-8-amine can be achieved through various methods. One common approach involves the use of N-propargyl aniline derivatives employing tin and indium chlorides as catalysts . The reaction conditions typically involve the use of stannic chloride or indium (III) chloride under aerobic conditions, leading to intramolecular main group metal Lewis acid catalyzed formal hydroamination or hydroarylation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar catalytic processes. The use of recyclable and reusable catalysts, such as clay or ionic liquids, is preferred to ensure greener and more sustainable chemical processes .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethylquinolin-8-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as stannous chloride dihydrate in ethanol are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and various amine derivatives .
Scientific Research Applications
5,6-Dimethylquinolin-8-amine has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold in organic synthesis and coordination chemistry.
Biology: The compound has shown potential as a lead compound for the development of novel anticancer and antimicrobial agents.
Medicine: Derivatives of this compound have been evaluated for their biological activity, including antimalarial and antifungal properties.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but without the dimethyl and amine groups.
Quinoxaline: An isomerically related compound with a different arrangement of nitrogen atoms in the ring.
8-Quinolinamine: A closely related compound with similar biological activities.
Uniqueness
5,6-Dimethylquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl and amine groups enhance its reactivity and potential as a lead compound in drug discovery.
Properties
IUPAC Name |
5,6-dimethylquinolin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-6-10(12)11-9(8(7)2)4-3-5-13-11/h3-6H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFUCAPVUDEZAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1C)C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1071612 | |
Record name | 8-Quinolinamine, 5,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1071612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68527-69-5 | |
Record name | 5,6-Dimethyl-8-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68527-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dimethyl-8-aminoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068527695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Quinolinamine, 5,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 8-Quinolinamine, 5,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1071612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dimethylquinolin-8-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,6-DIMETHYL-8-AMINOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTY4UF2DHT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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